molecular formula C14H18BrNO2 B592348 Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 893566-75-1

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B592348
CAS No.: 893566-75-1
M. Wt: 312.207
InChI Key: GKXSAKJDUDGJFB-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroisoquinoline core

Preparation Methods

The synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of a dihydroisoquinoline precursor followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives with different functional groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with similar compounds such as:

    Tert-butyl bromoacetate: Used in similar synthetic applications but differs in its core structure.

    Ethyl bromoacetate: Another ester with bromine, used in organic synthesis.

    Methyl bromoacetate: Similar in reactivity but with a different ester group.

Properties

IUPAC Name

tert-butyl 8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSAKJDUDGJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732126
Record name tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90732126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-75-1
Record name 1,1-Dimethylethyl 8-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893566-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 8-bromo-1,2,3,4-tetrahydroisoquinoline (22.1 mmol) in THF (100 mL) was added DIPEA (22.1 mmol) and BOC2O (24 mmol). The reaction mixture was allowed to stir at rt over the weekend and then concentrated. Water (5 mL) was added to the residue and the pH was adjusted to 2 by the addition of 1N H3PO4. The mixture was extracted with EtOAc. The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (6.04 g, 88%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
22.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
24 mmol
Type
reactant
Reaction Step Two

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